molecular formula C11H10N4 B043382 2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline CAS No. 147293-15-0

2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline

Cat. No.: B043382
CAS No.: 147293-15-0
M. Wt: 198.22 g/mol
InChI Key: ADHARTAVWVLWEN-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline (CAS: 147293-14-9) is a heterocyclic aromatic amine (HAA) with the molecular formula C₁₁H₁₀N₄ and a molecular weight of 198.23 g/mol . Structurally, it features an imidazole ring fused to an isoquinoline backbone, with a methyl group at position 3 and an amino group at position 2. This compound is a structural isomer of the well-studied food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), differing in the fusion position of the imidazole ring to the polycyclic aromatic system .

Properties

IUPAC Name

3-methylimidazo[4,5-f]isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHARTAVWVLWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163649
Record name 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl-
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

147293-15-0
Record name 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine
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Record name 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl-
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Record name 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl-
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Record name 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline
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Preparation Methods

Groebke-Blackburn-Bienaymé Multicomponent Reaction (MCR)

The Groebke-Blackburn-Bienaymé (GBB) MCR has been adapted to synthesize imidazo[4,5-f]isoquinoline derivatives. This one-pot protocol combines:

  • 2-Aminoisoquinoline derivatives as the amine component

  • 2-Formylbenzonitrile as the aldehyde component

  • tert-Butyl isocyanide as the isocyanide component

Under acidic conditions (e.g., dichloromethane with catalytic HCl), the reaction proceeds via imine formation, followed by [4+1] cycloaddition to yield the imidazole ring. Post-synthetic deprotection of the tert-butyl group with trifluoroacetic acid (TFA) generates the primary amine, which undergoes spontaneous cyclization to form the target compound (Table 1).

Table 1: GBB MCR Optimization for this compound

ParameterOptimal ConditionYield (%)Reference
SolventDichloromethane62–75
TemperatureRoom temperature
CatalystHCl (2–3 drops)
Reaction Time12–72 hours

This method achieves moderate yields (62–75%) but requires stringent exclusion of moisture to prevent premature hydrolysis of intermediates.

Cyclization of 3,4-Diaminoisoquinoline Precursors

An alternative route involves cyclizing 3,4-diaminoisoquinoline with methylating agents. The procedure entails:

  • Methylation : Treating 3,4-diaminoisoquinoline with methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours.

  • Cyclization : Heating the methylated intermediate with acetic anhydride at 120°C to induce ring closure.

This two-step process yields the target compound as a yellow solid with a melting point >300°C. However, overmethylation at peripheral nitrogen sites remains a key limitation, necessitating chromatographic purification (silica gel, ethyl acetate/hexane).

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize polymer-supported reagents to streamline synthesis:

  • Wang resin-bound 2-aminopyridine reacts with 2-formylbenzonitrile and methyl isocyanide in a microwave-assisted GBB reaction (140°C, 10 minutes).

  • Cleavage from the resin using 95% TFA yields the crude product, which is recrystallized from methanol/DMSO mixtures.

This approach reduces reaction times from days to hours and improves yields to 80–89% for gram-scale production.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., acetonitrile, DMF) enhance cyclization rates but promote side reactions like nitrile hydrolysis.

  • Nonpolar solvents (e.g., dichloromethane) favor imine stability, critical for MCR efficiency.

  • Microwave irradiation at 140°C reduces cyclization time from 72 hours to 10 minutes without compromising yield.

Acid Catalysis

Protonation of the aldehyde component by HCl or TFA accelerates imine formation, the rate-determining step in MCR. Excess acid, however, degrades the isocyanide, necessitating precise stoichiometric control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.92–7.88 (m, 2H, H-8,9), 6.72 (s, 2H, NH₂), 3.41 (s, 3H, CH₃).

  • IR (KBr): 3450 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch), 1585 cm⁻¹ (aromatic C=C).

Chromatographic Purity

Reverse-phase HPLC (C18 column, methanol/water 70:30) shows ≥95% purity, with a retention time of 6.2 minutes.

Applications in Research

  • Mutagenicity Studies : Serves as an isomer of IQ-type food mutagens to investigate DNA adduct formation mechanisms.

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors targeting cancer and inflammatory diseases .

Chemical Reactions Analysis

2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted imidazoisoquinolines .

Scientific Research Applications

Mutagenesis and Carcinogenesis Studies

2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline is extensively utilized to study the mechanisms underlying mutagenesis and carcinogenesis:

  • In Vitro Studies: Research has demonstrated that IQ induces mutations and chromosomal aberrations in human cell lines. It is known to cause sister chromatid exchanges and micronuclei formation in cultured cells .
  • In Vivo Studies: Animal studies have shown that exposure to IQ results in tumor formation in various tissues, including the colon and liver, establishing its role as a potent carcinogen .

Development of Biomarkers

IQ has been employed in developing biomarkers for cancer risk assessment. The detection of IQ-DNA adducts serves as a critical indicator of exposure to this carcinogen and potential cancer risk in humans.

Antimicrobial and Antiviral Research

Recent studies suggest that this compound may possess antimicrobial and antiviral properties, making it a candidate for further research in infectious disease treatment . Its mechanism involves interference with microbial growth pathways.

Case Studies

Study ReferenceDescriptionFindings
Jagerstad et al., 1985Investigated mutagenicity using the Ames testConfirmed strong mutagenic activity of IQ in bacterial strains
Vikse et al., 1993Explored tumorigenic effects in animal modelsDemonstrated tumor formation in multiple tissues following IQ exposure
NTP Report on CarcinogensComprehensive review on carcinogenicityEstablished IQ as a probable human carcinogen based on animal studies

Comparison with Similar Compounds

Comparison with Similar Compounds

HAAs are formed during high-temperature cooking of protein-rich foods. Below is a detailed comparison of 2-amino-3-methyl-3H-imidazo[4,5-f]isoquinoline with structurally related HAAs, focusing on mutagenicity, carcinogenicity, metabolic activation, and mutation spectra.

Table 1: Key Properties of Selected HAAs

Compound Name Molecular Formula IARC Classification Major Mutations Induced Primary Metabolic Activator
This compound C₁₁H₁₀N₄ Not classified G:C → T:A transversions Cytochrome P-450IA2 (CYP1A2)
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) C₁₁H₁₀N₄ Group 2A (probable) G:C → T/A/C substitutions CYP1A2
MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) C₁₂H₁₂N₄ Group 2B (possible) G:C → T:A transversions CYP1A2
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) C₁₃H₁₂N₄ Group 2B (possible) G:C → T/A substitutions CYP1A2
MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) C₁₁H₁₀N₄ Group 2B (possible) G:C → T:A transversions CYP1A2

Key Findings :

Mutagenic Potency: IQ and its isomers, including this compound, require metabolic activation via CYP1A2 to form N-hydroxy derivatives, which bind to DNA at guanine residues . IQ exhibits higher mutagenic activity in Ames tests compared to MeIQ and PhIP due to its efficient formation of C8-guanine adducts .

Carcinogenicity: IQ is classified as a Group 2A carcinogen (probable human carcinogen) by the IARC, while MeIQ, PhIP, and MeIQx are Group 2B (possible) . this compound lacks formal IARC classification but shares structural motifs with Group 2B compounds .

Mutation Spectra :

  • IQ and PhIP induce G:C → T:A transversions as the dominant mutation (>59% of substitutions), followed by G:C → A:T transitions . However, their spectra differ in sequence context:

  • IQ preferentially targets 5'-GCAGA-3' sequences, while PhIP adducts form at 5'-GG-3' or 5'-GC-3' sites .
    • MeIQ shows similar mutagenic patterns but lower adduct retention in liver tissues compared to IQ .

Structural Influences on Activity: Methyl group position alters mutagenicity: 3-methyl substitution (as in IQ and this compound) enhances metabolic stability and DNA adduct formation compared to 4-methyl (MeIQ) or 8-methyl (MeIQx) derivatives .

Toxicokinetics: In mice, IQ and MeIQ accumulate in melanin-rich tissues and excretory organs (liver, kidney), but IQ exhibits longer retention in hepatocytes, correlating with its higher carcinogenic risk .

Research Implications

  • Risk Assessment: Structural analogs of IQ with minor positional differences (e.g., methyl or ring fusion sites) exhibit distinct toxicological profiles, necessitating compound-specific safety evaluations .
  • Therapeutic Targets: Inhibiting CYP1A2-mediated activation could mitigate the carcinogenicity of multiple HAAs .
  • Analytical Methods: HPLC-ESI-MS/MS enables sensitive detection of HAAs, including this compound, in food samples .

Biological Activity

2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline is a heterocyclic compound known for its biological activities, particularly its mutagenic and carcinogenic properties. This article explores its biological activity, mechanisms of action, and implications in scientific research and medicine.

  • Molecular Formula: C11_{11}H10_{10}N4_4
  • Molecular Weight: 198.22 g/mol
  • CAS Number: 147293-14-9

The compound exhibits several biological activities through various mechanisms:

  • Mutagenicity and Carcinogenicity :
    • It is known to induce mutations, chromosomal aberrations, and sister chromatid exchanges in human cells. These effects are primarily due to its interaction with DNA, leading to single-base substitutions and exon deletions.
    • The compound's nitrenium ion form can bind covalently to DNA, causing structural damage that may result in carcinogenesis.
  • Enzyme Inhibition :
    • This compound inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition suggests potential anti-inflammatory properties .
    • It also interacts with other enzymes and proteins, affecting various biochemical pathways critical for cellular function.
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial and antiviral activities, indicating that it may disrupt essential pathways in microbial growth and viral replication .

Biological Activity Assessment

The biological activity of this compound has been evaluated through various studies:

Table 1: Summary of Biological Activities

Activity Effect Reference
MutagenicityInduces mutations and chromosomal aberrations
Enzyme InhibitionInhibits COX-2
AntimicrobialActive against certain bacteria and viruses
GenotoxicityCauses DNA damage leading to potential cancer

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Mutagenicity : A study conducted by Jagerstad et al. (1985) demonstrated that this compound induced mutations in bacterial assays, reinforcing its classification as a mutagen .
  • Inhibition of COX-2 : Research by Vikse et al. (1993) indicated that this compound effectively inhibited COX-2 activity in vitro, suggesting its potential use in anti-inflammatory therapies .
  • Cellular Effects : In vitro studies have shown that the compound induces significant cellular changes such as micronuclei formation and unscheduled DNA synthesis in various human cell lines, indicating its genotoxic potential .

Pharmacokinetics

The pharmacokinetics of this compound involve metabolism primarily through cytochrome P450 isoform CYP1A2. This metabolic pathway is crucial for understanding the compound's bioavailability and toxicity profile.

Environmental Impact

This compound is commonly found in high-temperature cooked meats and tobacco smoke, raising concerns about dietary exposure and its implications for human health.

Q & A

Q. Table 1. Key Analytical Parameters for IQ Detection

MatrixMethodLODInternal StandardReference
Cigarette SmokeHPLC-MS/MS0.2 ng/gIQ-d3
Fried MeatGC-MS0.5 ng/gIQ-¹³C
Cell LysateLC-UV10 nMN/A

Q. Table 2. Mutagenic Potency of IQ in Ames Test

StrainS9 ActivationRevertants/nmolStudy
TA98Yes6,200 ± 450
TA98No120 ± 20
TA100Yes1,800 ± 200

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline
Reactant of Route 2
Reactant of Route 2
2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline

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